molecular formula C11H12IN B8093745 1,6-Dimethylquinolin-1-ium iodide CAS No. 14061-24-6

1,6-Dimethylquinolin-1-ium iodide

Cat. No.: B8093745
CAS No.: 14061-24-6
M. Wt: 285.12 g/mol
InChI Key: XAYLAKLUBAHJKZ-UHFFFAOYSA-M
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Description

1,6-Dimethylquinolin-1-ium iodide is a useful research compound. Its molecular formula is C11H12IN and its molecular weight is 285.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antileukemic Activity : 1-Methylquinolinium-2-dithioacetic acid zwitterions and their derivatives have shown antileukemic activity in mice. These compounds are more soluble in aqueous and organic media and exhibit comparable antileukemic activity to their zwitterions counterparts (Foye & Kauffman, 1980).

  • Molecular Structure Analysis : Studies on the molecular structure of 8-hydroxy-1-methylquinolinium iodide hydrate have been conducted using X-ray diffraction, FT-IR, and NMR spectroscopy. This research provides insights into the compound's structure in both crystal and solution states (Barczyński et al., 2006).

  • Fluorescent Sensing : A cyanine dye synthesized from 6-formylated 1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMDQ) and 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium iodide was found to be a selective sensor for ferric ions in aqueous ethanolic solution. The dye was fluorescent and the fluorescence was quenched by Fe3+ ions, making it a potential tool for detecting these ions (Vijay et al., 2016).

  • Mitochondrial Probe for Biological Studies : A compound, 1-methyl-4-(6-morpholino-1, 3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl) pyridin-1-ium iodide, has been reported as a non-toxic, photostable mitochondrial probe with high signal-to-noise ratio. This probe can stain mitochondria in living cells and is sensitive to changes in mitochondrial membrane potential and viscosity (Chen et al., 2018).

  • Nonlinear Optical Properties : Research on the nonlinear optical properties of 1-(carboxymethyl)-8-hydroxyquinolin-1-ium chloride and 1-(carboxymethyl)quinolin-1-ium chloride salts indicates potential applications in future optical devices. These compounds exhibit nonlinear optical absorption coefficient and nonlinear refractive index, suggesting their utility in optical technologies (Zidan et al., 2016).

Properties

IUPAC Name

1,6-dimethylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYLAKLUBAHJKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930884
Record name 1,6-Dimethylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14061-24-6
Record name NSC117165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dimethylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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